molecular formula C19H19N3O3S B11606688 2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one

2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one

Cat. No.: B11606688
M. Wt: 369.4 g/mol
InChI Key: LOXVLBHDYIBZRY-KEBDBYFISA-N
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Description

2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazone linkage, and methoxy and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazone linkage and thiazole ring are crucial for its biological activity, allowing it to interact with specific proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{3-methoxy-4-[(4-methoxybenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one
  • 2-[(2E)-2-{3-methoxy-4-[(4-propoxybenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one

Uniqueness

2-[(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazol-4(5H)-one is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

(2E)-2-[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3O3S/c1-13-3-5-14(6-4-13)11-25-16-8-7-15(9-17(16)24-2)10-20-22-19-21-18(23)12-26-19/h3-10H,11-12H2,1-2H3,(H,21,22,23)/b20-10+

InChI Key

LOXVLBHDYIBZRY-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/N=C/3\NC(=O)CS3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NN=C3NC(=O)CS3)OC

Origin of Product

United States

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